molecular formula C26H25N3O3S B4937054 [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate

Cat. No.: B4937054
M. Wt: 459.6 g/mol
InChI Key: OFTDYPONDBLSCR-UHFFFAOYSA-N
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Description

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a phenylethylcarbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate typically involves multiple steps, including the formation of the dioxopyrrolidinyl core and the subsequent attachment of the methoxyphenyl and phenylethylcarbamimidothioate groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups to prevent unwanted side reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted products with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biology, this compound may be used as a probe to study biological processes at the molecular level. Its unique structure allows it to interact with specific biomolecules, providing insights into their function and behavior.

Medicine

In medicine, [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways involved in disease, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows it to impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate include:

Uniqueness

The uniqueness of [1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N’-(2-phenylethyl)carbamimidothioate lies in its complex structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-32-22-15-9-8-14-21(22)29-24(30)18-23(25(29)31)33-26(28-20-12-6-3-7-13-20)27-17-16-19-10-4-2-5-11-19/h2-15,23H,16-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDYPONDBLSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NCCC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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